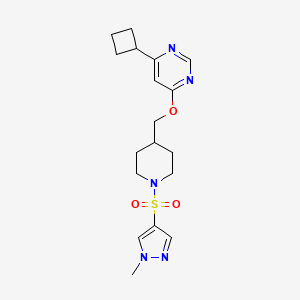
4-ciclobutil-6-((1-((1-metil-1H-pirazol-4-il)sulfonil)piperidin-4-il)metoxi)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclobutyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality 4-cyclobutyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclobutyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Implicaciones: El andamiaje de N ,4-di (1 H -pirazol-4-il)pirimidin-2-amina es prometedor para el desarrollo de inhibidores potentes y selectivos de CDK2 para el tratamiento del cáncer .
- Síntesis Total: Se ha utilizado en la síntesis total formal de alcaloides específicos, como δ-®-coniceína e indolizidina 209B .
Tratamiento del Cáncer: Inhibición de CDK2
Aplicaciones de Hidrometilación y Síntesis Total
Identificación de Candidatos Clínicos
En resumen, este compuesto es prometedor en la terapia contra el cáncer, la química sintética y el descubrimiento de fármacos. Su estructura única y su actividad inhibitoria de CDK2 lo convierten en un candidato intrigante para futuras investigaciones y desarrollo. Los investigadores deben continuar explorando sus aplicaciones en diversos dominios científicos. 🌟
Actividad Biológica
4-Cyclobutyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic potentials.
- Molecular Formula : C18H25N5O3S
- Molecular Weight : 391.5 g/mol
- CAS Number : 2310153-29-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have demonstrated that compounds with similar piperidine and sulfonyl moieties exhibit significant antibacterial effects. For instance, derivatives containing piperidine are known for their efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | 20 | |
| Compound B | Bacillus subtilis | 18 | |
| Compound C | Staphylococcus aureus | 15 |
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on related piperidine derivatives indicate strong inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
Table 2: Enzyme Inhibition Potency
3. Other Therapeutic Potentials
The sulfonamide group in the compound is associated with various therapeutic activities, including:
- Antidiabetic Effects : Compounds with similar structures have shown hypoglycemic activity, making them potential candidates for diabetes management .
- Anticancer Properties : The pharmacological behavior of sulfonamides includes applications in cancer chemotherapy, indicating that this compound may also possess anticancer properties .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Antibacterial Efficacy : A study involving a series of synthesized piperidine derivatives found that compounds similar to the target compound exhibited significant antibacterial action against multi-drug resistant strains .
- Enzyme Inhibition Research : Research focusing on enzyme inhibitors noted that certain derivatives demonstrated promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Propiedades
IUPAC Name |
4-cyclobutyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-22-11-16(10-21-22)27(24,25)23-7-5-14(6-8-23)12-26-18-9-17(19-13-20-18)15-3-2-4-15/h9-11,13-15H,2-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYJGPOGKQHNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














